Ceftazidime (hydrate)
Description
Chemical Characterization of Ceftazidime (Hydrate)
Structural Analysis and Molecular Configuration
Ceftazidime hydrate possesses the molecular formula C~22~H~22~N~6~O~7~S~2~·xH~2~O , with an anhydrous molecular weight of 546.58 g/mol. The core structure consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with critical functional groups dictating its antibacterial activity and stability (Figure 1).
Key structural features :
- Stereochemistry : The (6R,7R) configuration at the β-lactam ring ensures optimal binding to penicillin-binding proteins (PBPs).
- Aminothiazolyl oxime side chain : The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl group confers resistance to β-lactamase hydrolysis.
- Pyridinium moiety : A charged 1-pyridiniomethyl group at position 3 enhances water solubility and pharmacokinetic properties.
The hydrate form typically exists as a pentahydrate (C~22~H~22~N~6~O~7~S~2~·5H~2~O) in crystalline states, with water molecules occupying specific channels within the orthorhombic lattice.
Table 1: Molecular descriptors of ceftazidime hydrate
| Property | Value | Source |
|---|---|---|
| Empirical formula | C~22~H~22~N~6~O~7~S~2~·xH~2~O | |
| CAS number (anhydrous) | 78439-06-2 | |
| CAS number (pentahydrate) | 120618-65-7 | |
| logP (octanol/water) | -1.60 |
Crystallographic Properties and Hydration States
Crystallographic studies reveal that ceftazidime pentahydrate crystallizes in the orthorhombic space group P2~1~2~1~2~1~ with unit cell dimensions a = 8.9716 Å, b = 10.3943 Å, c = 31.5444 Å. The hydration network comprises two parallel solvent tunnels along the a-axis, accommodating 16 water molecules, and four isolated pockets containing the remaining water.
Dehydration behavior :
- Stability range : Stable at >6.5% relative humidity (RH) at 27°C.
- Phase transition : Below 6.5% RH, the pentahydrate collapses into a monohydrate phase (C~22~H~22~N~6~O~7~S~2~·H~2~O), with an activation energy of 14.4 kcal/mol.
- Reversibility : Rehydration of the monohydrate does not restore the original pentahydrate structure, indicating irreversible lattice reorganization.
Table 2: Crystallographic data for ceftazidime pentahydrate
| Parameter | Value | Method |
|---|---|---|
| Space group | P2~1~2~1~2~1~ | Synchrotron XRD |
| Unit cell volume | 2941.6 ų | |
| Z | 4 | |
| Density (calculated) | 1.437 g/cm³ |
Spectroscopic Identification Methods
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of ceftazidime hydrate exhibits signature bands (Figure 2):
- 1752 cm⁻¹ : Intense stretch from the β-lactam carbonyl (C=O).
- 1660 cm⁻¹ : Amide I vibration (C=O stretching of the acylamino group).
- 1540 cm⁻¹ : Amide II (N–H bending and C–N stretching).
Notably, expired and fresh samples show identical FT-IR profiles, confirming hydrolytic stability under storage conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (D~2~O) : δ 8.60–8.70 (pyridinium protons), δ 5.50–5.70 (C-6 and C-7 protons), δ 1.40–1.60 (gem-dimethyl groups).
- ¹³C NMR : δ 170–175 ppm (β-lactam and ester carbonyls), δ 105–110 ppm (thiazole ring carbons).
Solid-state ¹³C NMR reveals hydration-dependent shifts in the carboxypropane oxime group, highlighting water-mediated lattice distortions.
Mass Spectrometry
Electrospray ionization (ESI-MS) in positive mode shows:
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVPEQXCMGEDNH-QKJNAJOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis from 7-ACA Intermediate
The synthesis of ceftazidime begins with 7-aminocephalosporanic acid (7-ACA), a β-lactam intermediate. Source describes a method where 7-ACA undergoes a 3-position substitution reaction using hexamethyldisilazane (HMDS) as a silylating agent, followed by a 7-position acylation with 2-(2-aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid (ATCA). Nitrogen gas is introduced during the reaction to prevent oxidation, yielding ceftazidime pentahydrate. Post-synthesis dehydration produces the hydrate form, with a reported yield of 90% and purity >98%.
A critical challenge is minimizing impurities such as Δ-3-ceftazidime, which forms under acidic conditions. Source addresses this by maintaining a pH of 3.0 during the final crystallization step, reducing Δ-3 isomer content to <0.5%. The process also employs acetone washing to remove residual chloride ions, achieving a chloride content of 10.84% in the intermediate.
Intermediate Synthesis and Purification
Key intermediates like the ceftazidime dihydrochloride dihydrate (Formula 1 in) are synthesized via reaction with hydrochloric acid in acetone. Source reports that adjusting the pH to 3.0 with triethylamine precipitates the intermediate with 83.9% content and >98% purity. This step is crucial for ensuring the reactivity of the intermediate in subsequent acylation reactions.
Crystallization and Hydrate Formation
Controlled Crystallization of Pentahydrate
Source details a patented crystallization method that optimizes purity and stability. An aqueous solution of ceftazidime (150 mg/mL) is cooled to 5–10°C and acidified to pH 3.35–4.6 using phosphoric acid. Seeding with crystalline pentahydrate initiates nucleation, with pH maintained via incremental acid addition. This process achieves a bulk density of 0.45–0.55 g/cm³ and reduces polymerized impurities by 70% compared to earlier methods.
Table 1: Crystallization Parameters and Outcomes
| Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Temperature | 5–15°C | Minimizes thermal degradation |
| pH during nucleation | 4.4–4.6 | Enhances crystal uniformity |
| Seeding concentration | 0.1–0.5% w/v | Accelerates crystallization rate |
| Final pH | 5.5–6.5 | Prevents Δ-3 isomer formation |
Dehydration to Form Hydrate
The pentahydrate is converted to the monohydrate via vacuum drying at 30–40°C. Source specifies a residual moisture content of 5.6% (Karl Fischer titration) to ensure stability during storage. Over-drying above 45°C risks amide hydrolysis, which reduces potency by up to 15%.
Drying and Powder Processing
Lyophilization vs. Spray Drying
Lyophilization is preferred for lab-scale production, with source recommending a primary drying phase at -40°C (0.1 mBar) followed by secondary drying at 25°C. This yields a porous structure with rapid reconstitution times (<2 minutes). Industrial-scale processes often use spray drying: ceftazidime solution is atomized at 150°C inlet temperature, producing particles with a median size of 50–70 µm.
Moisture Control
Stability studies in source demonstrate that moisture levels >6% accelerate dimerization, reducing shelf life. Nitrogen purging during packaging maintains moisture at <3%, extending stability to 36 months at 2–8°C.
Formulation and Reconstitution
Compatibility with Diluents
Source identifies compatible diluents for intravenous infusion, including sodium chloride 0.9% and dextrose 5%. Reconstitution at 10 mL per 1 g ceftazidime produces a hypotonic solution (osmolality 280 mOsm/kg), necessitating further dilution to 50 mL with isotonic fluids for infusion.
Table 2: Reconstitution Guidelines for Clinical Use
| Parameter | Requirement | Rationale |
|---|---|---|
| Water for injection | 10 mL per 1 g | Ensures complete dissolution |
| Final infusion volume | 50 mL | Achieves isotonicity (308 mOsm/kg) |
| Infusion duration | 20–30 minutes | Prevents phlebitis |
Stabilizers and Buffers
To prevent degradation during storage, source adds 0.01% w/v sodium ascorbate as an antioxidant. pH is adjusted to 6.0–6.5 using sodium bicarbonate, balancing stability and solubility.
Quality Control and Analytical Methods
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Therapeutic Applications
Ceftazidime is widely used in clinical settings for treating various infections due to its efficacy against resistant strains of bacteria. Its primary applications include:
- Treatment of Infections : Ceftazidime is effective against infections caused by Pseudomonas aeruginosa, Escherichia coli, and other multi-drug resistant organisms. It is often used in combination with other antibiotics to enhance efficacy and prevent resistance.
- Empirical Therapy : It is commonly employed as empirical therapy in febrile neutropenia and hospital-acquired pneumonia, where rapid administration is critical due to the potential severity of infections .
- Surgical Prophylaxis : Ceftazidime is also utilized in surgical prophylaxis, particularly in procedures at high risk for Gram-negative infections .
Case Studies and Clinical Research
Several studies have documented the effectiveness of ceftazidime in various clinical scenarios:
- Combination Therapy : A study showed that combining ceftazidime with gentamicin resulted in a synergistic effect against Pseudomonas aeruginosa. In vitro testing indicated that 38.9% of isolates exhibited synergy when treated with both antibiotics simultaneously, highlighting the importance of combination therapy in overcoming resistance .
- Resistance Patterns : Research has also focused on resistance patterns associated with ceftazidime. A notable case highlighted the emergence of resistance during treatment with ceftazidime-aviabactam combinations, prompting adjustments in therapeutic strategies to include additional agents like aztreonam to combat metallo-beta-lactamase (MBL)-producing organisms .
Pharmacokinetics and Stability
Ceftazidime's pharmacokinetic profile allows for effective dosing regimens:
- Serum Concentrations : Studies indicate that a stable concentration of approximately 20 mg/L can be maintained with appropriate dosing, making it suitable for treating severe infections .
- Stability : Ceftazidime solutions remain stable for up to 24 hours at room temperature, which is crucial for clinical settings where immediate administration may be necessary .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting their activity.
Modulation of Receptors: It may interact with cell surface receptors, altering signal transduction pathways.
Interference with Metabolic Pathways: The compound may disrupt key metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ceftazidime with Key Cephalosporins
| Compound | Generation | Key Structural Features | Spectrum of Activity | Resistance Mechanisms Addressed |
|---|---|---|---|---|
| Ceftazidime | Third | Dimethylacetic acid R1 side chain | Strong vs. P. aeruginosa, Enterobacteriaceae; weak vs. Staphylococci | Limited β-lactamase stability |
| Cefepime | Fourth | Quaternary ammonium group (R2) | Broad Gram-negative (including ESBLs); moderate vs. P. aeruginosa | Stable vs. AmpC β-lactamases |
| Ceftolozane | Third | Ureido-2,3-dioxopiperazine R1 side chain | Enhanced vs. multidrug-resistant (MDR) P. aeruginosa; limited Gram-positive | Paired with tazobactam for ESBL coverage |
| Cefiderocol | Fourth | Chloro-catechol siderophore moiety | Broad Gram-negative (carbapenem-resistant Enterobacterales); exploits iron uptake | Evades porin-mediated resistance |
- Cefepime: Unlike ceftazidime, cefepime’s quaternary ammonium group enhances stability against AmpC β-lactamases, broadening its Gram-negative coverage . However, ceftazidime remains superior for P. aeruginosa infections due to its optimized R1 side chain .
- Cefiderocol : This siderophore cephalosporin uses an iron-binding moiety to bypass porin-deficient resistance mechanisms, outperforming ceftazidime against carbapenem-resistant pathogens .
β-Lactamase Inhibitor Combinations
Table 2: Synergy with β-Lactamase Inhibitors
- Ceftazidime/Avibactam: This combination reduces ceftazidime’s MICs by 8–128-fold against resistant E. coli and P. aeruginosa, though it carries a higher risk of serious adverse events (SAEs) compared to carbapenems .
- Sulfonamide Boronic Acids: Compounds like SM23 (IC₅₀ = nanomolar range) enhance ceftazidime’s efficacy by covalently binding β-lactamases, showing promise in preclinical models .
Co-Therapies and Novel Combinations
Table 3: Non-β-Lactam Co-Therapies
- Chloroxine: At 2 μM, chloroxine reduces viable B. thailandensis cells by >100-fold when combined with ceftazidime, mimicking synergistic effects seen with minocycline .
- Guanosine: Reverses antibiotic resistance linked to inefficient purine metabolism in glucose-rich environments, restoring ceftazidime’s potency .
Liposomal Formulations
Table 4: Stability of Liposomal Formulations
| Compound | Cholesterol Concentration (mM) | Drug Loss After 24 Hours (%) | Encapsulation Efficiency (mg/mL) |
|---|---|---|---|
| Ceftazidime | 10 | 98.25 | 0.150 |
| 20 | 63.25 | 0.320 | |
| Cefepime | 10 | 97.19 | 0.180 |
| 20 | 44.91 | 0.450 |
- Ceftazidime exhibits higher drug leakage than cefepime in liposomal formulations, suggesting cefepime’s superior stability in delivery systems .
Antiviral and Environmental Activity
- Environmental Impact: Green algae remove 92.7% of ceftazidime via biodegradation, outperforming chemical degradation methods.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the identity and purity of ceftazidime hydrate?
- Methodological Answer :
- UV-Vis Spectrophotometry : Prepare a 1:100,000 solution in phosphate buffer (pH 6.0) and compare absorption spectra with a reference standard. Peaks should align in wavelength and intensity .
- IR Spectroscopy : Use potassium bromide disks to compare the sample’s infrared spectrum with the reference standard. Key functional groups (e.g., β-lactam rings) should show matching absorption bands .
- HPLC for Purity : Employ a mobile phase of acetonitrile-phosphate buffer (pH 3.0) with a C18 column. System suitability requires a resolution ≥10 between ceftazidime and acetanilide peaks. Quantify impurities using a 1:200 dilution of the sample solution .
Q. How are heavy metals and arsenic contaminants controlled in ceftazidime hydrate formulations?
- Methodological Answer :
- Heavy Metals : Test via Method 2 (USP <1.07>), using 1.0 g of sample. The control solution contains 2.0 mL of Standard Lead Solution (limit: ≤20 ppm) .
- Arsenic : Use Method 3 (USP <1.11>) with 1.0 g of sample. The acceptable limit is ≤2 ppm .
Q. What are the solubility characteristics of ceftazidime hydrate in common solvents?
- Methodological Answer :
- Ceftazidime hydrate is slightly soluble in water and very slightly soluble in acetonitrile or ethanol (95%). Solubility testing should use phosphate buffer (pH 7.0) for optimal dissolution in potency assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data for ceftazidime hydrate under varying pH and temperature conditions?
- Methodological Answer :
- Degradation Kinetics : Use HPLC to monitor degradation products. Zhou et al. (1995) demonstrated that degradation follows pseudo-first-order kinetics, with optimal stability at pH 6.0–7.0 and temperatures ≤25°C .
- Buffer Selection : Phosphate buffers (pH 7.0) minimize hydrolysis, while carbonate buffers may introduce variability. Cross-validate results using capillary electrophoresis (CE) to confirm degradation profiles .
Q. What experimental design is recommended for assessing ceftazidime hydrate’s antimicrobial activity against ESBL-producing pathogens?
- Methodological Answer :
- Combined Disc Diffusion : Use Ceftazidime (30 µg) and Ceftazidime + Clavulanic Acid (30 µg/10 µg) discs on Mueller-Hinton agar. ESBL production is confirmed if the inhibition zone increases by ≥5 mm with clavulanic acid .
- MIC Determination : Follow CLSI guidelines (2023) using broth microdilution. Include quality control strains (e.g., E. coli ATCC 25922) to validate results .
Q. How should researchers address conflicting reports on stabilizers in ceftazidime hydrate formulations (e.g., sodium carbonate presence)?
- Methodological Answer :
- Formulation Analysis : Use ion chromatography to detect sodium carbonate. specifies the absence of sodium carbonate, while notes its use as a stabilizer. Replicate studies under ICH Q1A stability guidelines to assess excipient impacts .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor potency loss via HPLC and correlate with stabilizer presence/absence .
Q. What validation parameters are critical for HPLC methods quantifying ceftazidime hydrate and its impurities?
- Methodological Answer :
- System Suitability : Ensure resolution ≥10 between ceftazidime and acetanilide, with RSD ≤2.0% for peak areas in six replicate injections .
- Linearity and Accuracy : Validate over 50–150% of the target concentration (e.g., 20 mg/mL). Recovery should be 98–102% for spiked impurities .
- Detection Limits : Impurities should be quantifiable at 0.05% of the sample concentration, per ICH Q2(R1) guidelines .
Methodological Notes
- Data Contradiction Analysis : Cross-reference pharmacopeial standards (e.g., USP, JP) with recent clinical studies to reconcile purity or stability discrepancies.
- Advanced Instrumentation : For degradation studies, combine HPLC with mass spectrometry (LC-MS) to identify unknown impurities .
- Ethical Compliance : For antimicrobial studies, adhere to CLSI guidelines and institutional biosafety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
